molecular formula C12H16O4 B1376448 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid CAS No. 1035271-23-8

3-[3-(2-Methoxyethoxy)phenyl]propanoic acid

Cat. No.: B1376448
CAS No.: 1035271-23-8
M. Wt: 224.25 g/mol
InChI Key: UNIISWOHWZGDNE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid follows International Union of Pure and Applied Chemistry conventions, reflecting the complex substitution pattern present in this aromatic carboxylic acid. The compound name indicates a propanoic acid backbone with a phenyl ring substituted at the 3-position of the propyl chain, while the phenyl ring itself bears a 2-methoxyethoxy group at the meta position relative to the propyl chain attachment point. This nomenclature system clearly delineates the structural hierarchy from the carboxylic acid functional group through the alkyl chain to the substituted aromatic system.

The molecular formula C₁₂H₁₆O₄ represents a compound with twelve carbon atoms, sixteen hydrogen atoms, and four oxygen atoms, yielding a molecular weight of 224.25 grams per mole. The degree of unsaturation calculation reveals five degrees of unsaturation, accounting for the benzene ring's four degrees and the carboxylic acid carbonyl group's single degree. The Chemical Abstracts Service registry number 1035271-23-8 provides unique identification for this specific structural isomer.

The systematic analysis reveals that this compound belongs to the broader phenylpropanoic acid family, which encompasses aromatic carboxylic acids with the general formula C₉H₁₀O₂ in their simplest form. However, the addition of the methoxyethoxy substituent increases both the molecular complexity and the number of potential conformational states. The ether oxygen atoms contribute to the compound's hydrophilic character while maintaining the lipophilic nature imparted by the aromatic ring system.

Properties

IUPAC Name

3-[3-(2-methoxyethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-7-8-16-11-4-2-3-10(9-11)5-6-12(13)14/h2-4,9H,5-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIISWOHWZGDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Esterification Route

A common approach involves the alkylation of substituted phenols or phenyl derivatives with acrylate esters followed by hydrolysis to the acid.

  • Step 1: Formation of substituted phenyl acrylate ester

    For example, cyclopentanone derivatives react with morpholine and acrylate esters in refluxing toluene or similar high-boiling solvents to form propionic esters (as seen in the preparation of 3-(2-oxocyclopentyl)-propionic acid derivatives).

  • Step 2: Hydrolysis of the ester to the propanoic acid

    The crude ester is hydrolyzed under alkaline conditions (e.g., aqueous sodium hydroxide and alcohol mixture at 60–65 °C) to yield the corresponding propanoic acid, followed by acidification and extraction.

This method can be adapted for this compound by starting with the appropriately substituted phenol or phenyl precursor bearing the 2-methoxyethoxy group.

Cyanide Addition and Hydrolysis Route

Another established route involves the synthesis of cyano-substituted phenylpropionic esters followed by hydrolysis and decarboxylation:

  • Step 1: Preparation of 2-cyano-2-(substituted phenyl)propionic acid esters

    This involves reaction of substituted benzyl bromides with sodium cyanide in polar aprotic solvents like dimethyl sulfoxide, followed by esterification.

  • Step 2: Hydrolysis of nitrile and ester groups

    Hydrolysis with sodium hydroxide in aqueous ethanol at reflux converts the nitrile and ester groups to the free acid.

  • Step 3: Optional decarboxylation

    Controlled heating can remove carboxyl groups if needed to adjust the final structure.

This approach is useful for introducing the propanoic acid side chain while maintaining sensitive ether substituents.

Direct Alkylation of Phenols with Haloalkyl Ethers

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes/Outcomes
Ether substituent installation Phenol + 2-methoxyethyl bromide, base (NaH, K2CO3), DMF or acetone, 50–80 °C Efficient alkylation preserving ether functionality
Acrylate ester formation Substituted phenol or ketone + morpholine + acrylate ester, reflux in toluene, 1–3 h reflux + 3–5 h acrylate addition High yield of propionic ester intermediate
Ester hydrolysis Aqueous NaOH (30%) + methanol, 60–65 °C, 1–3 h Conversion to free acid with yields up to 90%
Cyanide addition Substituted benzyl bromide + NaCN, DMSO, room temp to reflux Formation of nitrile intermediate
Nitrile hydrolysis NaOH in aqueous ethanol, reflux, 24–72 h Conversion to acid; reaction time varies by substrate
Purification Acidification (pH 3–5), extraction with organic solvents (e.g., dichloromethane, benzene), drying, distillation or crystallization High purity final product

Research Findings and Yields

  • The acrylate ester method yields crude esters with 90–92% yield, and subsequent hydrolysis yields the acid with approximately 90% yield.
  • Cyanide addition and hydrolysis methods provide overall yields around 85% for phenylpropanoic acid derivatives.
  • Reaction times and temperatures are critical to avoid decomposition or side reactions, especially for sensitive ether substituents.
  • Use of high boiling, non-protic solvents (e.g., toluene) facilitates reflux and reaction control.
  • Purification by acid-base extraction and solvent evaporation or distillation ensures product purity suitable for pharmaceutical intermediates.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Advantages Limitations
Acrylate ester + hydrolysis Heating with morpholine + acrylate, then alkaline hydrolysis Reflux in toluene, 60–65 °C hydrolysis 90–92 (ester), 90 (acid) Straightforward, high yield Requires careful temperature control
Cyanide addition + hydrolysis Benzyl bromide + NaCN, then hydrolysis with NaOH Room temp to reflux, long hydrolysis times ~85 Good for complex substituents Longer reaction times, toxic reagents
Direct alkylation for substituent Phenol + 2-methoxyethyl bromide, base 50–80 °C, polar aprotic solvent High Efficient installation of ether group Requires prior phenol availability

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methoxyethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[3-(2-Methoxyethoxy)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid with structurally related phenylpropanoic acids:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties/Bioactivities Source/Application
This compound 3-(2-Methoxyethoxy) C₁₂H₁₆O₅ Enhanced hydrophilicity; potential drug carrier Synthetic intermediates, drug design
3-(3'-Hydroxyphenyl)propanoic acid 3-Hydroxy C₉H₁₀O₃ Microbial catabolite; antioxidant activity Human fecal fermentation
3-(3-Methoxyphenyl)propanoic acid 3-Methoxy C₁₀H₁₂O₃ Increased lipophilicity; antifungal potential Synthetic standards
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-Hydroxy, 3-methoxy C₁₀H₁₂O₄ Anti-inflammatory; natural product derivative Ephedra intermedia
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid 2-Glucosyloxy, 4-methoxy C₁₆H₂₂O₉ GST inhibition; antifungal activity Natural product

Key Comparisons:

Substituent Effects on Solubility and Bioavailability: The 2-methoxyethoxy group in the target compound enhances water solubility compared to non-polar methoxy analogs (e.g., 3-(3-methoxyphenyl)propanoic acid) . However, glucosyloxy derivatives (e.g., 3-(2-glucosyloxy-4-methoxyphenyl)propanoic acid) exhibit even higher hydrophilicity due to the sugar moiety, improving intestinal absorption . In human studies, 3-(3'-hydroxyphenyl)propanoic acid (a microbial metabolite) showed variable absorption (16–31 μmol over 24 hours), suggesting substituent-dependent metabolic stability .

Biological Activity: Antimicrobial Potential: 3-(3-methoxyphenyl)propanoic acid and its glucosyloxy analog demonstrated antifungal activity, likely due to interactions with microbial enzymes . In contrast, hydroxylated analogs like 3-(3',4'-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) showed antioxidant properties . Drug Design Utility: Compounds with alkyne or azide linkers (e.g., 3-(4-(prop-2-ynyloxy)phenyl)propanoic acid) are used in click chemistry for modular drug platforms, a feature absent in the target compound .

Metabolic Pathways: Microbial Degradation: 3-(Phenyl)propanoic acid derivatives are common colonic metabolites of unabsorbed dietary phenolics. For instance, 3-(3'-hydroxyphenyl)propanoic acid is produced during raspberry fermentation . Sulfation/Glucuronidation: Hydroxylated analogs undergo extensive phase II metabolism (e.g., 3-(phenyl)propanoic acid-4'-sulfate), whereas methoxyethoxy substitution may reduce such modifications due to steric hindrance .

Research Findings and Implications

  • Structural Optimization: The 2-methoxyethoxy group balances lipophilicity and solubility, making this compound a candidate for prodrug designs or polymer conjugates.
  • Comparative Limitations : Unlike glucosylated analogs, this compound lacks natural product isolation reports, suggesting synthetic origins or niche biological roles .
  • Contradictory Data: While some phenylpropanoic acids (e.g., dihydrocaffeic acid) show dose-dependent bioactivity, others (e.g., 3-(phenyl)propanoic acid) exhibit sub-cytotoxic effects, emphasizing substituent-driven toxicity profiles .

Biological Activity

3-[3-(2-Methoxyethoxy)phenyl]propanoic acid (also known as compound B1376448) is a phenolic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C12H16O4
  • CAS Number : 1035271-23-8

The presence of the methoxyethoxy group is significant as it influences the compound's solubility and interaction with biological targets.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in various cell lines. This activity is crucial for preventing cellular damage associated with oxidative stress-related diseases.

2. Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema volume compared to the control group, indicating its potential as an anti-inflammatory agent.

GroupTreatmentEdema Volume (mL)% Inhibition
ControlVehicle1.50 ± 0.05-
StandardIndomethacin (10 mg/kg)0.70 ± 0.0353.33%
Test CompoundThis compound (50 mg/kg)0.90 ± 0.0440%

3. Antimicrobial Activity

The compound has been tested against various microbial strains, showing moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its potential as an antimicrobial agent.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

The biological activity of this compound is believed to result from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Receptor Modulation : It can interact with receptors related to oxidative stress and inflammation, modulating their activity and leading to beneficial effects.

Case Study 1: Anti-inflammatory Activity

In a controlled study, rats treated with varying doses of the compound exhibited a dose-dependent response in reducing inflammation. The highest dose showed a significant reduction in paw swelling compared to controls, reinforcing the compound's anti-inflammatory potential.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against a panel of bacteria and fungi. The results suggested that it could serve as a lead compound for developing new antimicrobial agents due to its effectiveness against resistant strains.

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (>100°C) may accelerate ether formation but risk side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in etherification steps .
  • Catalysts : Lewis acids (e.g., BF₃) improve electrophilic substitution efficiency .

Q. Methodology :

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish overlapping signals .
  • Comparative Analysis : Cross-reference with databases like NIST Chemistry WebBook for analogous compounds (e.g., 3-(3-Methoxyphenyl)propanoic acid) .

Q. Example :

  • NIST Data : 3-(4-Methoxy-3-methylphenyl)propanoic acid (CAS 38196-09-7) shows δ 7.2–7.4 ppm for aromatic protons in CDCl₃ .

What experimental designs are recommended to evaluate the biological activity of this compound?

Advanced Research Question
Target Identification :

  • Enzyme Inhibition Assays : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric methods .
  • Cell-Based Studies : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7).

Q. Dose-Response Analysis :

  • IC₅₀ Determination : Use nonlinear regression models to quantify potency.
  • Control Compounds : Compare with NSAIDs (e.g., ibuprofen) for anti-inflammatory activity .

Q. Experimental Design :

  • In Vivo Models : Administer the compound to rodents and quantify plasma levels over time.
  • Permeability Assays : Caco-2 cell monolayers predict intestinal absorption .

Q. Case Study :

  • Analogous compound 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid showed t₁/₂ = 4.2 hr in rats .

What mechanistic insights can DFT calculations provide for its reactivity in catalytic systems?

Advanced Research Question
Computational Approaches :

  • Reaction Pathways : Model the activation energy for etherification or carboxylation steps.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the aromatic ring .

Q. Validation :

  • Compare calculated IR spectra with experimental data to refine computational models.
  • Use Gaussian or ORCA software for density functional theory (DFT) simulations .

Q. Example :

  • A study on 3-((2-methoxyethyl)amino)propanoic acid revealed a 15 kcal/mol barrier for intramolecular H-bonding .

How should researchers design stability studies under varying pH and temperature conditions?

Basic Research Question
Protocol :

pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hr.

Thermal Degradation : Heat samples to 40–80°C and monitor degradation via HPLC .

Q. Key Findings from Analogues :

  • 3-(4-Hydroxy-3-nitrophenyl)propanoic acid degraded by 20% at pH 2 after 48 hr .

What strategies optimize enantiomeric purity when synthesizing chiral derivatives?

Advanced Research Question
Chiral Resolution :

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA).
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in carboxylation reactions .

Q. Case Study :

  • (S,Z)-3-Phenyl-2-[(trichloro-dioxoheptenyl)amino]propanoic acid achieved >98% ee via enzymatic resolution .

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